molecular formula C10H6BrClN2O2 B2627953 5-bromo-2-chloro-N-(1,2-oxazol-4-yl)benzamide CAS No. 1247625-37-1

5-bromo-2-chloro-N-(1,2-oxazol-4-yl)benzamide

Cat. No.: B2627953
CAS No.: 1247625-37-1
M. Wt: 301.52
InChI Key: ONNKEYWWYVXQGH-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(1,2-oxazol-4-yl)benzamide is a heterocyclic compound that contains both bromine and chlorine substituents on a benzamide core, with an oxazole ring attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(1,2-oxazol-4-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and chlorine substituents, along with the oxazole ring, makes 5-bromo-2-chloro-N-(1,2-oxazol-4-yl)benzamide unique. These structural features can impart specific reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-bromo-2-chloro-N-(1,2-oxazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2O2/c11-6-1-2-9(12)8(3-6)10(15)14-7-4-13-16-5-7/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNKEYWWYVXQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NC2=CON=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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